Chemical structure and properties of 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole
Chemical structure and properties of 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole
An In-Depth Technical Guide to 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole: Synthesis, Properties, and Potential Applications
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a vital heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This five-membered ring containing sulfur and two nitrogen atoms acts as a versatile pharmacophore and is a constituent of numerous biologically active compounds.[2][3] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have garnered significant attention from researchers due to their broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][4][5] The unique structural features of the thiadiazole ring, such as its ability to participate in hydrogen bonding and its bioisosteric relationship with other key functional groups, contribute to its wide-ranging biological effects.[3]
This guide provides a comprehensive technical overview of a specific derivative, 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole. While direct experimental data for this exact molecule is not extensively available in public literature, this document will extrapolate its chemical properties, synthesis, and potential biological activities based on well-established principles and studies of structurally analogous compounds.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole combines the essential 2-amino-1,3,4-thiadiazole core with a substituted phenyl ring. The presence of a bromine atom and a methyl group on the phenyl ring is expected to influence the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can modulate its biological activity.
Caption: Chemical structure of 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H8BrN3S | Based on the chemical structure. |
| Molecular Weight | ~286.15 g/mol | Calculated from the molecular formula. |
| Appearance | White to light yellow crystalline solid | Typical appearance for this class of compounds.[6][7] |
| Melting Point | Likely in the range of 180-230 °C | Based on the melting points of similar 2-amino-5-aryl-1,3,4-thiadiazoles.[7][8] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DMSO. | The aromatic nature and the presence of the polar amino group suggest this solubility profile. |
Synthesis of 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole
The most common and efficient method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles is through the cyclization of a substituted benzoic acid with thiosemicarbazide.[9][10] This reaction is typically facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[11] A solid-phase grinding method has also been reported, offering a more environmentally friendly and efficient alternative.[10]
Caption: Proposed synthesis workflow for the target molecule.
Detailed Experimental Protocol (Predicted)
This protocol is adapted from a general method for preparing 2-amino-5-aryl-1,3,4-thiadiazoles.[10]
Materials:
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2-Bromo-3-methylbenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
5% Sodium carbonate (Na₂CO₃) solution
-
N,N-Dimethylformamide (DMF)
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Deionized water
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Mortar and pestle
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Standard laboratory glassware
Procedure:
-
In a dry mortar, combine 2-bromo-3-methylbenzoic acid (1.0-1.2 molar equivalents) and thiosemicarbazide (1.0 molar equivalent).
-
Carefully add phosphorus oxychloride (1.0-1.2 molar equivalents) to the mixture.
-
Grind the reactants evenly at room temperature for approximately 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to stand for 30 minutes to ensure completion, yielding the crude product.
-
Transfer the crude product to a beaker and slowly add a 5% sodium carbonate solution while stirring until the pH of the mixture reaches 8-8.2.
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Filter the resulting precipitate and wash it thoroughly with deionized water to remove any inorganic impurities.
-
Dry the filter cake.
-
Purify the dried product by recrystallization from a suitable solvent system, such as a mixture of DMF and water, to obtain the pure 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | - N-H stretching of the amino group (around 3300-3100 cm⁻¹) - C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹) - C-S stretching (around 700-600 cm⁻¹) - Aromatic C-H stretching (around 3100-3000 cm⁻¹) |
| ¹H NMR (DMSO-d₆, δ ppm) | - A broad singlet for the -NH₂ protons (around 7.0-7.5 ppm) - Multiplets corresponding to the aromatic protons of the 2-bromo-3-methylphenyl ring (in the aromatic region, ~7.0-8.0 ppm) - A singlet for the methyl (-CH₃) protons (around 2.0-2.5 ppm) |
| ¹³C NMR (DMSO-d₆, δ ppm) | - Resonances for the two carbons of the thiadiazole ring (typically in the range of 150-170 ppm) - Signals for the carbons of the substituted phenyl ring (in the aromatic region, ~120-140 ppm) - A signal for the methyl carbon (around 15-25 ppm) |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (~286.15 g/mol ) with a characteristic isotopic pattern due to the presence of bromine. |
Potential Biological Activities and Therapeutic Applications
The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of the 2-bromo-3-methylphenyl substituent at the 5-position is likely to confer specific biological properties.
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Antimicrobial and Antifungal Activity: Many 2-amino-5-aryl-1,3,4-thiadiazole derivatives have demonstrated significant activity against a variety of bacterial and fungal strains.[4][5] The presence of the halogen (bromine) and the lipophilic methyl group may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to potent antimicrobial effects.
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Anticancer Activity: The 1,3,4-thiadiazole ring is a component of several compounds with reported cytotoxic activity against various cancer cell lines.[1] The specific substitution pattern on the phenyl ring can influence the molecule's interaction with biological targets involved in cancer progression.
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Anti-inflammatory Activity: Several derivatives of 1,3,4-thiadiazole have been investigated for their anti-inflammatory properties.[4] The mechanism of action may involve the inhibition of inflammatory mediators.
Conclusion
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole is a promising, albeit currently under-researched, member of the pharmacologically significant 2-amino-1,3,4-thiadiazole family. Based on the established chemistry of this class of compounds, its synthesis is readily achievable through well-defined protocols. The predicted structural and physicochemical properties, along with the known biological activities of related derivatives, suggest that this molecule holds considerable potential for further investigation in drug discovery and development, particularly in the areas of infectious diseases, oncology, and inflammatory disorders. Further experimental studies are warranted to fully elucidate its chemical behavior and therapeutic potential.
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances. Retrieved from [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (2023). Iraqi Journal of Industrial Research. Retrieved from [Link]
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Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies. Retrieved from [Link]
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Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. (2020). ResearchGate. Retrieved from [Link]
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